molecular formula C14H19NO4S B2464842 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1706377-53-8

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No. B2464842
CAS RN: 1706377-53-8
M. Wt: 297.37
InChI Key: TUANDUQJUTYSLJ-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly known as MSPE and belongs to the class of compounds known as kappa opioid receptor agonists.

Scientific Research Applications

Synthesis and Polymerization Catalysts

Research into magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including compounds with similar sulfonylethanol components, has shown significant catalytic behavior towards the ring-opening polymerization of ε-caprolactone and l-lactide. These complexes demonstrate the role of sulfonylethanol-related structures in facilitating polymerization processes, indicating potential applications in the development of biodegradable polymers (Wang et al., 2012).

Organocatalysis and Asymmetric Synthesis

Sulfonylethanol structures have been utilized in organocatalytic processes, such as the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This showcases the use of sulfonylethanol-related compounds in asymmetric synthesis, providing a pathway to synthesize a variety of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (K. Singh et al., 2013).

Antimicrobial Applications

In the realm of antimicrobial research, novel compounds with structural elements similar to sulfonylethanol, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for their antimicrobial activity. These compounds were found to have significant activity, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).

DNA Interaction and Photocleavage

Compounds featuring sulfonyl ethanone oximes have been studied for their ability to cleave DNA upon UV irradiation. These studies provide insight into how sulfonylethanol-related compounds might interact with biological molecules, offering potential applications in biotechnology and medical research (Andreou et al., 2016).

properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-4-3-5-12(8-11)19-10-14(16)15-7-6-13(9-15)20(2,17)18/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUANDUQJUTYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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